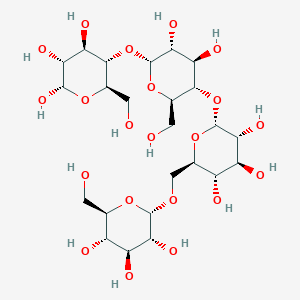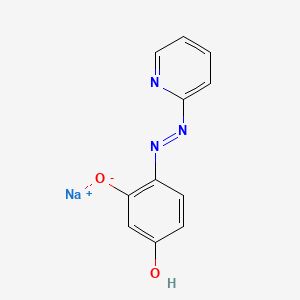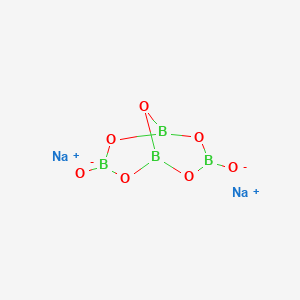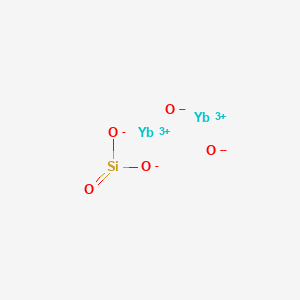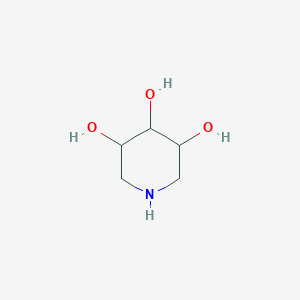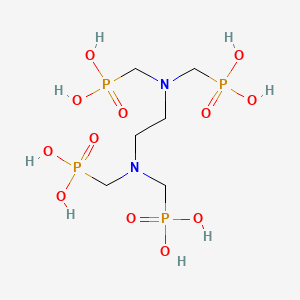
meso-Tetraphenylporphyrin-Pd(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetraphenylporphyrin-Pd(II): is a synthetic porphyrin compound where a palladium ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that porphyrin compounds are often involved in important life processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction .
Mode of Action
It’s known that porphyrin compounds can exhibit catalytic activity in chemical, photochemical, and electrochemical processes .
Biochemical Pathways
Porphyrin compounds are known to be involved in a variety of biochemical processes, including photosynthesis and respiration .
Pharmacokinetics
The compound is soluble in dichloromethane, chloroform, pyridine, and benzonitrile , which suggests it may have good bioavailability.
Result of Action
It’s known that porphyrin compounds can exhibit photophysical properties, high stability, and biological activity, which opens possibilities for creating new functional materials .
Action Environment
The action of meso-Tetraphenylporphyrin-Pd(II) can be influenced by environmental factors. For instance, it’s known that porphyrin compounds can exhibit remarkable photostability . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetraphenylporphyrin-Pd(II) typically involves the condensation of pyrrole with benzaldehyde to form meso-Tetraphenylporphyrin, followed by the insertion of palladium. The reaction is usually carried out under anaerobic conditions to prevent oxidation .
-
Condensation Reaction:
Reactants: Pyrrole and benzaldehyde
Conditions: Acidic medium, typically using trifluoroacetic acid or acetic acid as a catalyst
Temperature: 145-155°C
Duration: Several days
-
Palladium Insertion:
Reactants: meso-Tetraphenylporphyrin and palladium chloride
Conditions: Reflux in a suitable solvent such as dichloromethane or chloroform
Temperature: Room temperature to reflux
Duration: Several hours
Industrial Production Methods: Industrial production of meso-Tetraphenylporphyrin-Pd(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxygen or hydrogen peroxide
Conditions: Ambient temperature and pressure
Products: Oxidized porphyrin derivatives
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Room temperature
Products: Reduced porphyrin derivatives
-
Substitution:
Reagents: Halogens or other electrophiles
Conditions: Room temperature to reflux
Products: Substituted porphyrin derivatives
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, alkyl halides
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted porphyrin derivatives, which can be further utilized in different applications .
Scientific Research Applications
meso-Tetraphenylporphyrin-Pd(II) has a wide range of scientific research applications:
-
Chemistry:
- Used as a catalyst in organic synthesis, particularly in coupling reactions and hydrogenation processes .
- Employed in the study of electron transfer processes due to its redox properties.
-
Biology:
- Investigated for its potential use in photodynamic therapy for cancer treatment .
- Studied for its interaction with DNA and proteins, providing insights into biological processes.
-
Medicine:
-
Industry:
Comparison with Similar Compounds
meso-Tetraphenylporphyrin-Pd(II) can be compared with other metalloporphyrins, such as:
-
meso-Tetraphenylporphyrin-Zn(II):
- Similar structure but with zinc as the central metal.
- Used in similar applications but with different reactivity and stability .
-
meso-Tetraphenylporphyrin-Cu(II):
- Copper as the central metal.
- Exhibits different redox properties and catalytic activity compared to palladium .
-
meso-Tetraphenylporphyrin-Fe(III):
- Iron as the central metal.
- Commonly used in biological studies due to its similarity to heme .
Uniqueness: meso-Tetraphenylporphyrin-Pd(II) is unique due to its specific catalytic properties and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
14187-13-4 |
|---|---|
Molecular Formula |
C44H28N4Pd |
Molecular Weight |
719.153 |
Synonyms |
5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


